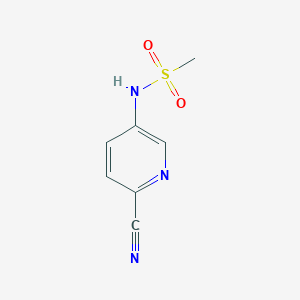![molecular formula C19H21NO4 B8323332 Benzoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester CAS No. 123986-60-7](/img/structure/B8323332.png)
Benzoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a benzyl ester group and a tert-butyloxycarbonyl (Boc) protected amino group attached to a benzoate core. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester typically involves the esterification of 3-aminobenzoic acid with benzyl alcohol, followed by the protection of the amino group with tert-butyloxycarbonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the synthesis may involve similar steps but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reagents are often added in a controlled manner to maintain the desired reaction conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding amine by removing the Boc protecting group under acidic conditions.
Substitution: It can undergo nucleophilic substitution reactions, especially at the ester and amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Acidic conditions using trifluoroacetic acid or hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: 3-aminobenzoic acid derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: Employed in the preparation of peptide-based probes for studying biological processes.
Medicine: Utilized in the development of pharmaceutical compounds, especially those involving peptide drugs.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of Benzoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions .
Comparación Con Compuestos Similares
Benzyl benzoate: Lacks the Boc-protected amino group, making it less versatile in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acids: Similar in function but differ in the core structure, often used in peptide synthesis.
Carboxybenzyl-protected amino acids: Another class of protecting groups used in peptide synthesis, removed by catalytic hydrogenation.
Uniqueness: Benzoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester is unique due to its combination of a benzyl ester and a Boc-protected amino group, making it particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .
Propiedades
Número CAS |
123986-60-7 |
|---|---|
Fórmula molecular |
C19H21NO4 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)24-18(22)20-16-11-7-10-15(12-16)17(21)23-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3,(H,20,22) |
Clave InChI |
DMNZQITUQZYYMA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Iodo-1-(5,8-dioxaspiro[3.4]octan-2-yl)-1H-pyrazole](/img/structure/B8323279.png)
![1-[3,5-Dichlorophenyl]ethanone oxime](/img/structure/B8323287.png)


![2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine](/img/structure/B8323304.png)

![2-Cyano-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B8323345.png)

![3-[(1-Methylpyrrolidin-2-yl)methoxy]aniline](/img/structure/B8323359.png)



